molecular formula C24H23N3O4S B2989230 2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 799817-52-0

2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2989230
CAS No.: 799817-52-0
M. Wt: 449.53
InChI Key: YMCAMKLFNIFIOC-UHFFFAOYSA-N
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Description

The compound 2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide features a tetrahydroquinoline core substituted with cyano (C≡N), hydroxy (OH), and furan-2-yl groups. The sulfanyl (S–) bridge connects the heterocyclic scaffold to an acetamide moiety, which is further linked to a 4-ethoxyphenyl group.

Properties

IUPAC Name

2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-2-30-16-10-8-15(9-11-16)26-21(29)14-32-24-17(13-25)22(20-7-4-12-31-20)23-18(27-24)5-3-6-19(23)28/h4,7-12,22,27H,2-3,5-6,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCAMKLFNIFIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, antioxidant activity, and mechanisms of action, supported by data tables and relevant case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 314.36 g/mol
  • CAS Number : 94640-13-8
  • Appearance : Powder
  • Boiling Point : 531.7 °C at 760 mmHg
  • Density : 1.41 g/cm³

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of related compounds in the tetrahydroquinoline class. For instance, compounds similar to our target have shown significant inhibition of cell growth in various cancer cell lines. The IC50_{50} values for these compounds ranged from submicromolar to micromolar concentrations, indicating potent cytotoxicity.

CompoundCell LineIC50_{50} (μM)
(R)-5aA2780<0.5
(S)-5aA2780>20
(R)-3aMSTO-211H<10
(S)-3aMSTO-211H>20

These results suggest that stereochemistry plays a crucial role in the biological activity of tetrahydroquinoline derivatives .

The mechanism by which these compounds exert their cytotoxic effects involves several pathways:

  • Induction of Oxidative Stress : The compounds have been shown to increase reactive oxygen species (ROS) production within cells, leading to oxidative damage.
  • Cell Cycle Arrest : Flow cytometry analyses indicated that certain derivatives cause cell cycle arrest at specific phases, particularly G1 and G2/M phases.
  • Mitochondrial Dysfunction : Depolarization of the mitochondrial membrane potential was observed, suggesting that these compounds may induce apoptosis through mitochondrial pathways.

Antioxidant Activity

In addition to cytotoxic effects, some derivatives have demonstrated significant antioxidant properties. For example, a related compound was tested against DPPH radical scavenging assays and showed comparable activity to standard antioxidants like ascorbic acid.

Case Studies

  • Study on A2780 Cells : A study conducted on A2780 ovarian cancer cells revealed that the compound led to a dose-dependent decrease in cell viability with an observable increase in apoptosis markers after treatment with IC50_{50} concentrations.
  • Antimicrobial Activity : Preliminary screenings indicated that similar compounds exhibited antimicrobial properties against various pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the range of 10–50 μg/mL.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound shares key structural motifs with several analogs (Table 1). Notable differences include:

  • Heterocyclic Core: The tetrahydroquinoline scaffold distinguishes it from triazole-based analogs (e.g., compounds in ).
  • Substituents: The hydroxy and cyano groups on the tetrahydroquinoline contrast with oxo (C=O) or amino (NH₂) groups in other derivatives .
  • Aryl Groups : The 4-ethoxyphenyl acetamide moiety is common in analogs but differs in substituents (e.g., methoxy, nitro, trifluoromethyl) .

Table 1. Structural and Physical Comparison of Selected Acetamides

Compound Name Core Structure Key Substituents Molecular Weight Melting Point (°C) Bioactivity (Reference)
Target Compound Tetrahydroquinoline Cyano, hydroxy, furan-2-yl ~453.5* Not reported Inferred anti-inflammatory
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide 1,2,4-Triazole Ethyl, nitro, acetyl 452.4 207.6–208.5 Not specified
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 1,2,4-Triazole Ethyl, trifluoromethyl 396.4 Not reported Not specified
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Benzene Amino, methoxy 302.3 Not reported Antimicrobial
Diclofenac Sodium (Reference) Phenylacetic acid Dichlorophenyl 318.1 283–285 Anti-exudative, anti-inflammatory

*Calculated based on molecular formula C₂₃H₂₂N₄O₄S.

Bioactivity and Pharmacological Potential

  • Anti-Exudative Activity : Triazole-based analogs (e.g., ) showed comparable efficacy to diclofenac sodium (8 mg/kg) at 10 mg/kg, suggesting the target compound’s sulfanyl-acetamide group may contribute to similar activity .

Key Research Findings and Implications

  • Lumping Strategy Relevance : Compounds with sulfanyl-acetamide linkages and aryl groups could be grouped for high-throughput screening, as their shared motifs may target similar pathways .

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